molecular formula C14H16ClNO B3011236 3-Benzyl-4-methoxyaniline hydrochloride CAS No. 2750-20-1

3-Benzyl-4-methoxyaniline hydrochloride

Cat. No.: B3011236
CAS No.: 2750-20-1
M. Wt: 249.74
InChI Key: HKJHOFAGRSMFLC-UHFFFAOYSA-N
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Description

3-Benzyl-4-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.74. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Conductivity Studies

  • 3-Benzyl-4-methoxyaniline hydrochloride has been researched for its role in doping polyaniline. For instance, Amarnath and Palaniappan (2005) explored using benzoic acid and substituted benzoic acids (including 2-methoxybenzoic acid, closely related to this compound) for doping polyaniline. They found that benzoic acid doped polyaniline salts exhibited high conductivity (Amarnath & Palaniappan, 2005).

Chemical Synthesis and Characterization

  • The synthesis and characterization of derivatives similar to this compound have been a focus in several studies. For instance, Sayyah, El-Salam, and Bahgat (2002) studied the aqueous polymerization of 3-methoxyaniline, which shares a similar structure. They investigated various factors affecting the polymerization rate and properties of the resulting polymer (Sayyah, El-Salam, & Bahgat, 2002).

Applications in Organic Synthesis

  • Research on compounds structurally related to this compound has led to the development of new methodologies in organic synthesis. Horita et al. (1986) explored the selectivity of deprotection of benzyl, 4-methoxybenzyl, and 3,4-dimethoxybenzyl protecting groups, which are crucial in synthetic organic chemistry and are closely related to the structure of this compound (Horita et al., 1986).

Electrophilic Substitution Reactions

  • Another area of interest is the study of electrophilic substitution reactions involving similar compounds. Jin (2006) synthesized a derivative of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, demonstrating the potential for this compound in complex organic syntheses (Jin, 2006).

Safety and Hazards

This compound is considered hazardous. It can be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-4-methoxyaniline hydrochloride is likely to be biological amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . The nitrogen in the amine group of the compound can act as a nucleophile, reacting with electrophiles . This interaction can lead to various changes, including the formation of new bonds and the breaking of old ones .

Biochemical Pathways

These could include pathways related to neurotransmission, as many neurotransmitters are amines .

Pharmacokinetics

The basicity and nucleophilicity of amines can influence their pharmacokinetic properties . For instance, the compound’s basicity could affect its absorption in the gastrointestinal tract, and its nucleophilicity could influence its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that involve amines . These effects could include changes in neurotransmission, alterations in cellular signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s ionization state, which in turn can influence its reactivity, absorption, and distribution . Additionally, the presence of other compounds can affect its stability and reactivity .

Properties

IUPAC Name

3-benzyl-4-methoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11;/h2-8,10H,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHOFAGRSMFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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